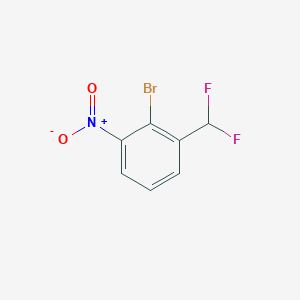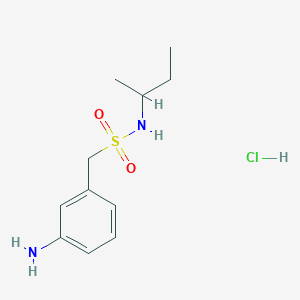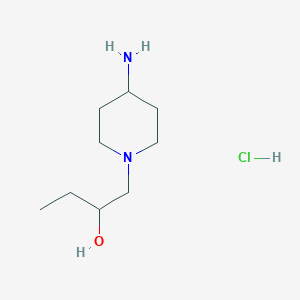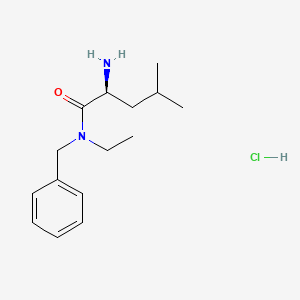
2-Bromo-1-(difluoromethyl)-3-nitrobenzene
Übersicht
Beschreibung
2-Bromo-1-(difluoromethyl)-3-nitrobenzene (2-Br-1-DFMB) is a synthetic compound with a variety of applications and uses. It is a brominated nitroaromatic compound with a difluoromethyl substituent at the para position. It has potential for use in medicinal chemistry, as a catalyst, and in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Electrophilic Bromination and Substitution Reactions
The compound 2-Bromo-1-(difluoromethyl)-3-nitrobenzene, through its structural counterparts, demonstrates its utility in electrophilic bromination reactions. For instance, electrophilic bromination using Barium Tetrafluorobromate (III) has been effective in producing brominated nitrotoluenes under catalyst-free conditions, indicating the compound's potential in synthesizing brominated aromatic compounds (Sobolev et al., 2014).
Vibrational Spectroscopy Analysis
Vibrational spectroscopy analysis of trisubstituted benzenes, including compounds structurally similar to 2-Bromo-1-(difluoromethyl)-3-nitrobenzene, highlights the compound's application in studying in-plane and out-of-plane vibrations. This research facilitates the understanding of molecular vibrations and can be applied in the material science domain to identify and characterize materials (Reddy & Rao, 1994).
Synthesis of Complex Organic Molecules
The compound's related structures have been used in the synthesis of complex organic molecules such as quinolines and phenanthridines through palladium[0]-mediated Ullmann cross-coupling reactions. This showcases its importance in pharmaceutical and synthetic organic chemistry for creating bioactive molecules and intermediates (Banwell et al., 2004).
Photovoltaic Applications
In photovoltaic research, derivatives of nitrobenzene, akin to 2-Bromo-1-(difluoromethyl)-3-nitrobenzene, have shown significant effects on the electron transfer processes in polymer solar cells, illustrating the compound's potential in enhancing solar cell efficiency and performance (Fu et al., 2015).
Electrochemical and Photoelectrochemical Studies
Electrochemical and photoelectrochemical studies involving 1-bromo-4-nitrobenzene, a compound with structural similarities, reveal insights into the radical anion reactivity and potential applications in developing new electrochemical processes and materials (Ernst et al., 2013; Compton & Dryfe, 1994).
Eigenschaften
IUPAC Name |
2-bromo-1-(difluoromethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-6-4(7(9)10)2-1-3-5(6)11(12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOYLLVCOXRPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(difluoromethyl)-3-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-1-[2-(oxan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1377065.png)
![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)
![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)
![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)
![3-Amino-2-[(thiophen-2-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377073.png)








